![molecular formula C16H18N2O5S B14201526 N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide CAS No. 919997-04-9](/img/structure/B14201526.png)
N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide is a complex organic compound characterized by its unique molecular structure. It contains a hydroxylamine group, a sulfonamide group, and an aromatic ether, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-phenoxybenzyl chloride with sodium sulfite to form the sulfonamide intermediate, which is then reacted with N-hydroxypropanamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The aromatic ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted aromatic ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)-N-phenylpropanamide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
N-Hydroxy-3-(4-methoxyphenyl)propanamide: Shares the hydroxylamine and propanamide groups but differs in the aromatic substituents.
Uniqueness
N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
CAS No. |
919997-04-9 |
|---|---|
Molecular Formula |
C16H18N2O5S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-hydroxy-3-[(3-phenoxyphenyl)methylsulfamoyl]propanamide |
InChI |
InChI=1S/C16H18N2O5S/c19-16(18-20)9-10-24(21,22)17-12-13-5-4-8-15(11-13)23-14-6-2-1-3-7-14/h1-8,11,17,20H,9-10,12H2,(H,18,19) |
InChI Key |
LEANUVMBNPLILN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNS(=O)(=O)CCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
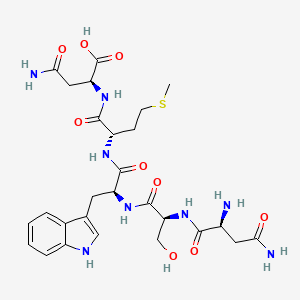
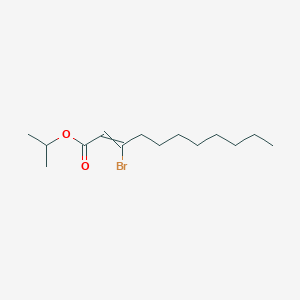

![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
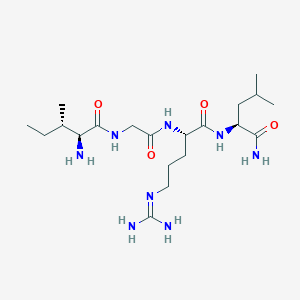
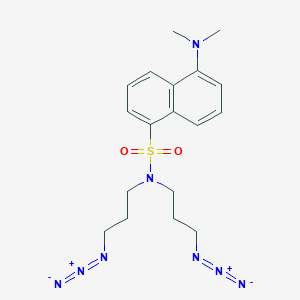
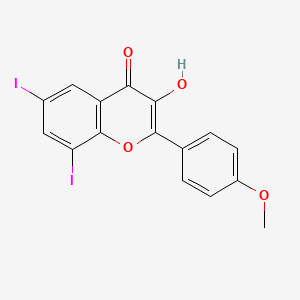
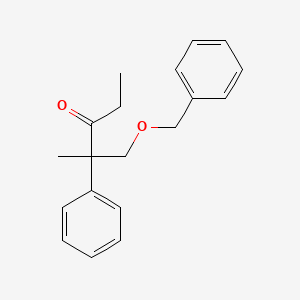

![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)
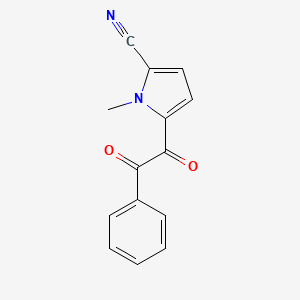
![N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B14201523.png)
phosphane}](/img/structure/B14201527.png)
